molecular formula C8H18N2 B13519374 3-(Piperidin-2-yl)propan-1-amine

3-(Piperidin-2-yl)propan-1-amine

Cat. No.: B13519374
M. Wt: 142.24 g/mol
InChI Key: JGCIUMXQWMILGX-UHFFFAOYSA-N
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Description

    3-(Piperidin-2-yl)propan-1-amine: is an organic compound with the chemical formula . It consists of a piperidine ring (a six-membered nitrogen-containing ring) and an amino-propyl group.

  • The compound is a white crystalline solid, soluble in water and common organic solvents.
  • Its IUPAC name is 3-piperidin-2-ylpropan-1-amine .
  • CAS Registry Number: 6217-17-0.

  • Preparation Methods

      Synthetic Routes:
      • One common synthetic route involves the reaction of piperidine with acrylonitrile followed by reduction:

        Piperidine+AcrylonitrileReduction3-(Piperidin-2-yl)propan-1-amine\text{Piperidine} + \text{Acrylonitrile} \xrightarrow{\text{Reduction}} \text{this compound} Piperidine+AcrylonitrileReduction​this compound

      • Another method is the reductive amination of 2-ethylpiperidine with formaldehyde.

      Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Chemistry: Used as a building block in organic synthesis.

      Biology and Medicine:

      Industry: Used in the synthesis of pharmaceuticals and agrochemicals.

  • Mechanism of Action

      Molecular Targets: The compound may interact with receptors or enzymes due to its piperidine moiety.

      Pathways Involved: Further research is needed to elucidate specific pathways.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of a piperidine ring and an amino-propyl group distinguishes it.

      Similar Compounds:

    Remember that safety precautions should be followed when handling this compound, especially considering its toxicity and flammability

    Properties

    Molecular Formula

    C8H18N2

    Molecular Weight

    142.24 g/mol

    IUPAC Name

    3-piperidin-2-ylpropan-1-amine

    InChI

    InChI=1S/C8H18N2/c9-6-3-5-8-4-1-2-7-10-8/h8,10H,1-7,9H2

    InChI Key

    JGCIUMXQWMILGX-UHFFFAOYSA-N

    Canonical SMILES

    C1CCNC(C1)CCCN

    Origin of Product

    United States

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